Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]acetate
Description
Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]acetate is a sulfur-containing ester featuring a central thioether linkage (-S-) connecting two carbonyl-containing moieties: a methoxy-oxoethyl group and an acetate backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its versatility as a building block for heterocyclic systems and bioactive derivatives. Its synthesis typically involves nucleophilic substitution reactions between ethyl chloroacetate and mercapto-containing precursors under basic conditions .
Properties
IUPAC Name |
methyl 2-(2-ethoxy-2-oxoethyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c1-3-11-7(9)5-12-4-6(8)10-2/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAORRCPKZLYSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40493533 | |
| Record name | Ethyl methyl 2,2'-sulfanediyldiacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40493533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127846-80-4 | |
| Record name | Ethyl methyl 2,2'-sulfanediyldiacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40493533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]acetate is an organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₅H₈O₄S and a molecular weight of 164.18 g/mol. Its structure includes a thioether group, which is significant for its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The thioether and carboxylic acid functionalities play crucial roles in modulating biological processes. Key mechanisms include:
- Oxidation : The thioether can be oxidized to form sulfoxides or sulfones, which may exhibit different biological properties.
- Substitution Reactions : The methoxy group can be replaced with other functional groups, potentially altering the compound's activity.
Antimicrobial Activity
Studies have shown that compounds containing thioether groups, such as this compound, possess significant antimicrobial properties. For instance:
- Antibacterial Effects : Research indicates that derivatives of similar thioether compounds exhibit activity against various bacterial strains, including multi-drug resistant strains such as Staphylococcus aureus .
| Compound | Activity Type | MIC (µM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | TBD | |
| Similar Thioether Derivative | Antibacterial | 20–40 (S. aureus) |
Antitumor Activity
The compound has also been explored for its potential antitumor effects. Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. For example:
- Cell Line Studies : Compounds with similar structural features have demonstrated cytotoxicity against various human carcinoma cell lines, indicating a potential pathway for therapeutic development .
Case Studies
- Antimicrobial Screening : A study screened a series of thioether compounds against Klebsiella pneumoniae and identified several active compounds with low MIC values, suggesting the efficacy of thioether derivatives in combating resistant bacterial strains .
- Antitumor Evaluations : In another study focused on indolinone derivatives, compounds structurally related to this compound were synthesized and evaluated for their antitumor properties, revealing significant inhibition of tumor growth in selected cell lines .
Scientific Research Applications
Organic Synthesis
Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]acetate serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating thioether linkages, which are essential in many organic frameworks.
Key Reactions
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
- Formation of Thioesters : It can react with acids to form thioesters, which are important in biochemical processes.
Medicinal Chemistry
The structural complexity of this compound enhances its potential biological properties. It has been investigated for its role in drug development, particularly in the synthesis of pharmaceuticals that target specific biological pathways.
Case Studies
- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Anti-inflammatory Agents : Some studies suggest that compounds derived from this compound may have anti-inflammatory effects, contributing to pain relief therapies.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs differ in alkyl chain length, aromaticity, and functional groups, impacting reactivity and applications.
Key Observations :
Mechanistic Insights :
Physicochemical Properties
| Property | Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]acetate | Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate | Diethyl thiadiazole diacetate |
|---|---|---|---|
| Molecular Weight (g/mol) | 236.28 | 250.30 | 330.43 |
| Solubility | Moderate in acetone/DMF | Higher lipophilicity | Low in polar solvents |
| Stability | Hydrolyzes under acidic/basic conditions | Slower hydrolysis due to longer chain | Stable due to aromatic core |
Notable Trends:
- Longer alkyl chains (e.g., propanoate ) enhance lipophilicity, favoring nonpolar solvent compatibility.
- Aromatic systems (e.g., thiadiazole ) improve thermal and hydrolytic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
